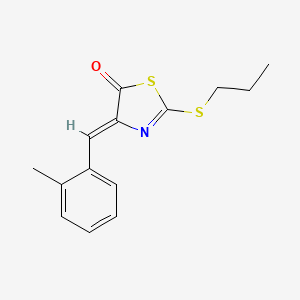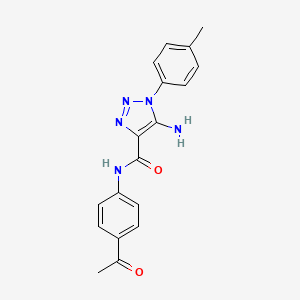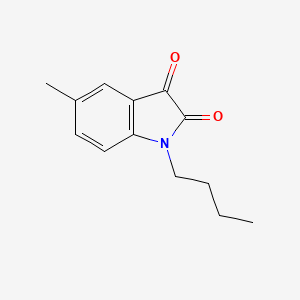![molecular formula C13H20N2O3 B4736972 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B4736972.png)
2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide
描述
2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide, also known as DMF or Tecfidera, is a small molecule drug used for the treatment of multiple sclerosis (MS). It is a prodrug that is converted to its active form, monomethyl fumarate (MMF), in the body. DMF has been shown to have anti-inflammatory and neuroprotective effects, making it a promising therapeutic agent for MS and other neurodegenerative diseases.
作用机制
The exact mechanism of action of 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide is not fully understood, but it is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of antioxidant and anti-inflammatory genes, and activation of this pathway has been shown to have neuroprotective effects in animal models of MS and other neurodegenerative diseases.
Biochemical and Physiological Effects:
2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide has been shown to have a number of biochemical and physiological effects, including the activation of the Nrf2 pathway, the inhibition of pro-inflammatory cytokines, and the modulation of immune cell function. These effects are thought to contribute to the neuroprotective and anti-inflammatory effects of 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide.
实验室实验的优点和局限性
2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. However, 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide can also be toxic at high concentrations, and care must be taken to ensure that experimental conditions are appropriate for the intended use.
未来方向
There are several potential future directions for research on 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide and its therapeutic potential. These include the development of new formulations and delivery methods to improve its efficacy and reduce side effects, the investigation of its potential use in other neurodegenerative diseases, and the exploration of its mechanism of action at the molecular level. Additionally, there is a need for further research into the long-term safety and efficacy of 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide in MS patients.
科学研究应用
2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide has been extensively studied for its therapeutic potential in MS. Clinical trials have shown that 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide can reduce the frequency of relapses and slow down the progression of disability in MS patients. In addition, 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide has been shown to have anti-inflammatory effects in animal models of MS and other neurodegenerative diseases, suggesting that it may have broader therapeutic applications.
属性
IUPAC Name |
2,5-dimethyl-N-(2-morpholin-4-ylethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10-9-12(11(2)18-10)13(16)14-3-4-15-5-7-17-8-6-15/h9H,3-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJCYOPYGONMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4736904.png)
![1-(4-ethoxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4736905.png)
![7-{[4-(4-fluorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4736910.png)
![{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4736912.png)
![4-{[({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)acetyl]amino}benzoic acid](/img/structure/B4736913.png)

![6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-1-(4-methylphenyl)-4(1H)-pyrimidinone](/img/structure/B4736940.png)

![3-ethyl 7-methyl 5-(2-furyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4736955.png)
![methyl 3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4736956.png)

![2,4-dichloro-N-(4-chloro-2-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4736976.png)
![1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole](/img/structure/B4736990.png)